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Compound of Interest

Compound Name: 5-Hydroxy-7-methoxycoumarin

CAS No.: 23053-61-4

Cat. No.: B12653517

Get Quote

Executive Summary
Compound Identity: 5-Hydroxy-7-methoxycoumarin CAS Registry Number: 23053-61-4

Synonyms: 5-Hydroxy-7-methoxychromen-2-one; Tomentin (in some contexts, though

specificity varies); Aglycone of 5-Hydroxy-7-methoxycoumarin-8-O-glucoside. Molecular

Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1]

This technical guide provides a comprehensive spectroscopic analysis of 5-Hydroxy-7-
methoxycoumarin, a naturally occurring coumarin found in species such as Thymelaeaceae,

Morus alba, and Haplophyllum. Distinguished by its oxygenation pattern at the C-5 and C-7

positions, this molecule exhibits distinct fluorescence and bioactivity profiles, including reported

anticancer and anti-inflammatory properties. This document details the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures required for its

rigorous identification and quality control in drug development workflows.

Chemical Structure & Numbering System
Correct structural assignment is the prerequisite for interpreting spectroscopic data. The

coumarin scaffold follows a specific numbering system where the heteroatom is position 1 and
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the carbonyl is position 2.

Visualization: Chemical Structure
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Figure 1: Connectivity and numbering of 5-Hydroxy-7-methoxycoumarin.[2] Key functional

sites at C-5 (Hydroxyl) and C-7 (Methoxy).[3][4][5]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 5-Hydroxy-7-methoxycoumarin is characterized by the distinct "coumarin

doublet" pattern of protons H-3 and H-4, and the meta-coupled aromatic protons H-6 and H-8.

Solvent: DMSO-d₆ (Recommended for solubility and resolution of phenolic protons) Frequency:

400-600 MHz

Table 1: ¹H NMR Data (Representative)
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Position Shift (δ, ppm) Multiplicity
Coupling
Constant (J,
Hz)

Assignment
Logic

5-OH 10.50 – 11.20 s (br) -

Phenolic proton;

deshielded by

aromatic ring.

H-4 7.95 – 8.15 d 9.5 - 9.8

Deshielded by C-

2 carbonyl and

peri-effect of 5-

OH.

H-8 6.50 – 6.65 d 2.0 - 2.5

Meta-coupling

with H-6;

shielded by 7-

OMe.

H-6 6.30 – 6.45 d 2.0 - 2.5

Meta-coupling

with H-8;

shielded by 5-OH

and 7-OMe.

H-3 6.15 – 6.25 d 9.5 - 9.8

Characteristic

coumarin alkene

proton; upfield of

H-4.

7-OMe 3.80 – 3.85 s -
Characteristic

methoxy singlet.

Table 2: ¹³C NMR Data (Representative)
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Position Shift (δ, ppm) Type Assignment Logic

C-2 160.0 – 162.0 C=O Lactone carbonyl.

C-7 163.0 – 165.0 C-O
Oxygenated aromatic

carbon (Methoxy).

C-5 155.0 – 157.0 C-O
Oxygenated aromatic

carbon (Hydroxyl).

C-8a 154.0 – 156.0 C-O
Quaternary junction

carbon.

C-4 138.0 – 140.0 CH
Beta-position of enone

system.

C-3 110.0 – 112.0 CH
Alpha-position of

enone system.

C-6 95.0 – 98.0 CH

Ortho to two

oxygenated carbons

(Shielded).

C-8 93.0 – 95.0 CH

Ortho to two

oxygenated carbons

(Shielded).

C-4a 102.0 – 104.0 C
Quaternary junction

carbon.

OMe 55.5 – 56.5 CH₃ Methoxy carbon.

Analyst Note: The chemical shift of H-4 is a critical diagnostic. In 5-hydroxycoumarins, the H-4

proton is significantly deshielded compared to unsubstituted coumarins due to the proximity of

the oxygen at C-5, often appearing downfield of δ 8.0.
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Infrared (IR) Spectroscopy
IR analysis confirms the presence of the lactone ring and the specific oxygenation pattern.

Table 3: Key IR Absorption Bands (KBr Pellet)
Functional Group

Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch 3200 – 3450 Broad, Medium
Phenolic hydroxyl

group (C-5).

C=O Stretch 1680 – 1720 Strong, Sharp -unsaturated lactone

(coumarin carbonyl).

C=C Stretch 1600 – 1620 Medium
Aromatic ring skeletal

vibrations.

C=C Stretch 1560 – 1580 Medium
Conjugated alkene of

the pyrone ring.

C-O Stretch 1200 – 1280 Strong

Aryl alkyl ether (C-

OMe) and Phenol (C-

OH).

Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation

pattern driven by the stability of the benzofuran-type ions formed after CO loss.

Ionization Mode: ESI (Positive/Negative) or EI (70 eV) Molecular Ion [M]+:m/z 192

Fragmentation Pathway[6]
[M]⁺ (m/z 192): Molecular ion.

[M – CH₃]⁺ (m/z 177): Loss of methyl radical from the methoxy group.

[M – CO]⁺ (m/z 164): Loss of carbonyl CO from the pyrone ring (common in coumarins).

[M – 2CO]⁺ (m/z 136): Sequential loss of CO, often leading to a benzofuran-like cation.
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Visualization: Analytical Workflow
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Figure 2: Workflow for the isolation and spectroscopic validation of 5-Hydroxy-7-
methoxycoumarin.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from solvent artifacts:

Mass: Weigh 5–10 mg of purified 5-Hydroxy-7-methoxycoumarin.

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). DMSO is preferred over CDCl₃ due to the poor

solubility of hydroxycoumarins in chloroform and to prevent peak broadening of the phenolic

proton.

Transfer: Transfer to a clean, dry 5 mm NMR tube.
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Acquisition: Run ¹H NMR (16-32 scans) and ¹³C NMR (1024+ scans).

Isolation Protocol (Natural Source)
Adapted from Haplophyllum and Morus alba extraction methodologies.

Extraction: Macerate air-dried plant material (e.g., Haplophyllum aerial parts) in Methanol

(MeOH) for 48 hours.

Partition: Evaporate MeOH. Resuspend residue in water and partition sequentially with n-

Hexane (to remove lipids) and Chloroform (CHCl₃).

Target Fraction: The 5-Hydroxy-7-methoxycoumarin typically resides in the Chloroform or

Ethyl Acetate fraction.

Chromatography: Subject the CHCl₃ fraction to Silica Gel Column Chromatography. Elute

with a gradient of n-Hexane:Ethyl Acetate (starting 90:10 to 60:40).

Crystallization: Recrystallize positive fractions (checked via TLC, UV 365 nm fluorescence:

blue/purple) from Methanol/Chloroform.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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